2-Butoxypyridine-3-boronic acid
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Overview
Description
2-Butoxypyridine-3-boronic acid is an organoboron compound that features a pyridine ring substituted with a butoxy group at the 2-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxypyridine-3-boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, a pyridine derivative can be reacted with a boronic ester such as triisopropyl borate under suitable conditions to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Butoxypyridine-3-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Scientific Research Applications
2-Butoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Butoxypyridine-3-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to an aryl halide. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylboronic acid: Similar structure but lacks the butoxy group.
3-Butoxypyridine-2-boronic acid: Isomer with the boronic acid group at the 2-position and the butoxy group at the 3-position.
Phenylboronic acid: Lacks the pyridine ring but is commonly used in similar cross-coupling reactions.
Uniqueness
2-Butoxypyridine-3-boronic acid is unique due to the presence of both the butoxy group and the boronic acid group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous .
Properties
IUPAC Name |
(2-butoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRJMXGAUGFKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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